molecular formula C15H14N2O3S B11494307 5-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(3,4-Dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11494307
M. Wt: 302.4 g/mol
InChI Key: JPLLVRCJANBNJA-UHFFFAOYSA-N
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Description

5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction is typically carried out under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the oxadiazole or thiophene rings.

Scientific Research Applications

5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE is unique due to the combination of its oxadiazole and thiophene rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N2O3S/c1-18-11-6-5-10(8-12(11)19-2)9-14-16-15(17-20-14)13-4-3-7-21-13/h3-8H,9H2,1-2H3

InChI Key

JPLLVRCJANBNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=CS3)OC

Origin of Product

United States

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